molecular formula C17H14ClNO4 B3966424 2-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione

2-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B3966424
M. Wt: 331.7 g/mol
InChI Key: YATRMRMGBZNRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). It is widely used in scientific research as a tool compound to study the role of GSK-3 in various cellular processes.

Mechanism of Action

GSK-3 is a serine/threonine kinase that regulates various cellular processes by phosphorylating its substrate proteins. 2-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione inhibits GSK-3 by binding to the ATP-binding site of the enzyme, which prevents the phosphorylation of its substrate proteins. This leads to the activation of downstream signaling pathways, such as the Wnt/β-catenin pathway, which is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. For example, in embryonic stem cells, this compound promotes self-renewal and pluripotency by activating the Wnt/β-catenin pathway. In neurons, this compound promotes neurite outgrowth and synapse formation by activating the Wnt/β-catenin pathway. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by suppressing the Akt/mTOR pathway.

Advantages and Limitations for Lab Experiments

2-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione has several advantages as a tool compound for scientific research. It is a highly potent and selective inhibitor of GSK-3, which allows for the specific modulation of the Wnt/β-catenin pathway. It is also cell-permeable and can be easily administered to cells or animals. However, this compound has some limitations as well. It can have off-target effects on other kinases, which may complicate the interpretation of experimental results. It can also have different effects on different cell types, which may require optimization of experimental conditions.

Future Directions

There are several future directions for the use of 2-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione in scientific research. One direction is to study the role of GSK-3 in different cellular processes, such as autophagy, inflammation, and metabolism. Another direction is to develop more potent and selective inhibitors of GSK-3 that can overcome the limitations of this compound. Furthermore, the combination of this compound with other inhibitors or drugs may provide new therapeutic strategies for various diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a small molecule inhibitor of GSK-3 that has been widely used in scientific research to study the role of GSK-3 in various cellular processes. It has several advantages as a tool compound, including high potency and selectivity, cell-permeability, and ease of administration. However, it also has some limitations, including off-target effects and cell-type specificity. Future research directions for this compound include studying the role of GSK-3 in different cellular processes and developing more potent and selective inhibitors of GSK-3.

Scientific Research Applications

2-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione is a potent and selective inhibitor of GSK-3, which is involved in many cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. Therefore, this compound has been widely used in scientific research to study the role of GSK-3 in various cellular processes, such as embryonic development, neurogenesis, and cancer.

properties

IUPAC Name

2-[3-(2-chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c18-14-7-3-4-8-15(14)23-10-11(20)9-19-16(21)12-5-1-2-6-13(12)17(19)22/h1-8,11,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATRMRMGBZNRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(COC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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